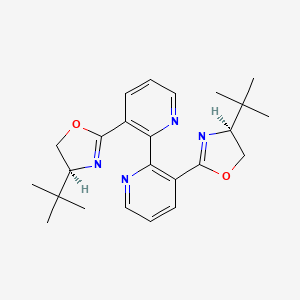
3,3'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is a complex organic compound featuring a bipyridine core substituted with oxazoline rings and tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Bipyridine: The oxazoline rings are then coupled with a bipyridine core. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired bipyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazoline rings or the bipyridine core.
Substitution: The tert-butyl groups and oxazoline rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals for catalysis and material science applications.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation, oxidation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the metal ion coordinated with the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the oxazoline and tert-butyl substitutions.
4,4’-Di-tert-butyl-2,2’-bipyridine: A bipyridine derivative with tert-butyl groups but lacking the oxazoline rings.
Bis(oxazoline) Ligands: Compounds with oxazoline rings but different core structures.
Uniqueness
3,3’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is unique due to the combination of its bipyridine core, oxazoline rings, and tert-butyl groups. This unique structure imparts specific properties, such as enhanced stability, selectivity in catalysis, and potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C24H30N4O2 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
(4S)-4-tert-butyl-2-[2-[3-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-3-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H30N4O2/c1-23(2,3)17-13-29-21(27-17)15-9-7-11-25-19(15)20-16(10-8-12-26-20)22-28-18(14-30-22)24(4,5)6/h7-12,17-18H,13-14H2,1-6H3/t17-,18-/m1/s1 |
Clave InChI |
YTKMJPDWZACIJC-QZTJIDSGSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1COC(=N1)C2=C(N=CC=C2)C3=C(C=CC=N3)C4=N[C@H](CO4)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1COC(=N1)C2=C(N=CC=C2)C3=C(C=CC=N3)C4=NC(CO4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
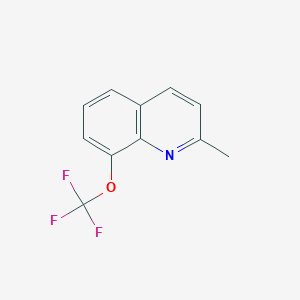

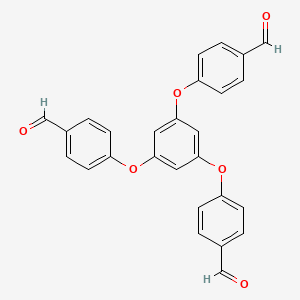
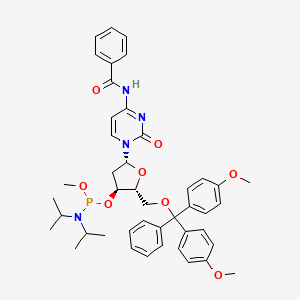

![6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)

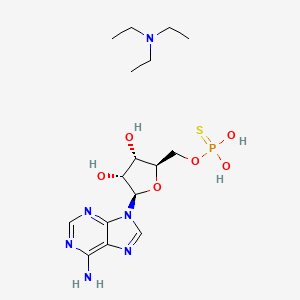

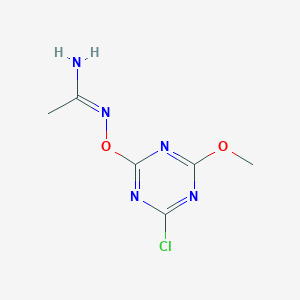
![2-[(3-Chloropyridin-4-yl)oxy]acetic acid](/img/structure/B15248947.png)
![(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid](/img/structure/B15248949.png)

